molecular formula C11H15NO B184601 N-(4-isopropylphenyl)acetamide CAS No. 5702-74-9

N-(4-isopropylphenyl)acetamide

Cat. No.: B184601
CAS No.: 5702-74-9
M. Wt: 177.24 g/mol
InChI Key: BQZWLSZGPBNHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)acetamide is an organic compound with the molecular formula C11H15NO. It is a derivative of acetanilide, where the phenyl group is substituted with an isopropyl group at the para position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-isopropylphenyl)acetamide can be synthesized through several methods. One common method involves the acylation of 4-isopropylaniline with acetic anhydride or acetyl chloride. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.

Example Reaction:

4-isopropylaniline+acetic anhydrideThis compound+acetic acid\text{4-isopropylaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-isopropylaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N-(4-isopropylphenyl)ethylamine.

    Substitution: Halogenated derivatives such as 4-bromo-N-(4-isopropylphenyl)acetamide.

Scientific Research Applications

N-(4-isopropylphenyl)acetamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: A simpler analog without the isopropyl substitution.

    N-(4-methylphenyl)acetamide: Similar structure with a methyl group instead of an isopropyl group.

    N-(4-chlorophenyl)acetamide: Contains a chlorine atom at the para position.

Uniqueness

N-(4-isopropylphenyl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to interact with hydrophobic sites in biological systems.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(2)10-4-6-11(7-5-10)12-9(3)13/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZWLSZGPBNHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972508
Record name N-[4-(Propan-2-yl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5702-74-9
Record name 5702-74-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(Propan-2-yl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic anhydride (26.0 g, 254 mmol) is slowly added dropwise to a solution of 4-isopropylaniline (17.2 g, 127 mmol) in 80 ml of chloroform. In the course of this, intense heating of the reaction mixture occurs. On completion of the dropwise addition, the mixture is stirred at room temperature for another 2 h. The reaction mixture is concentrated to dryness and the resulting, reddish-white solid is recrystallized from hexane.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-isopropylaniline (1.0 eq) in dichloromethane at 0° C., triethylamine (2.2 eq) was added and stirred for 15 min. Then, acetic anhydride (1.0 eq) in dichloromethane was added at 0° C., after addition the reaction was continued at room temperature for 5 hrs. Water was added and the organic layer was separated, dried over anhydrous Na2SO4, concentrated under reduced pressure to afford crude product, which, on purification by column chromatography afforded the desired N-(4-isopropylphenyl)acetamide. (Yield=95%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-isopropylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-isopropylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-isopropylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-isopropylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-isopropylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-isopropylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.